![molecular formula C13H16N4O2 B2709886 2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one CAS No. 2460750-31-4](/img/structure/B2709886.png)
2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one is a pyridopyrimidine derivative . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
A highly efficient method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives has been developed . This synthesis starts from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes, yielding moderate to good yields .Molecular Structure Analysis
The structure of the pyridopyrimidine derivatives was established by spectral methods . The molecular formula of 2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one is C13H16N4O2, and it has a molecular weight of 260.297.Chemical Reactions Analysis
An operationally simple reaction has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one in high yields (up to 95%). This reaction proceeds under mild reaction conditions, can be executed in gram scale, and highlights broad functional group tolerance .properties
IUPAC Name |
2-hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-15-4-6-16(7-5-15)10-2-3-11-14-12(18)8-13(19)17(11)9-10/h2-3,8-9,18H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPANRYMDFYSGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN3C(=NC(=CC3=O)O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one |
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